molecular formula C19H17ClF3N3O B5010201 1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine

1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine

Cat. No. B5010201
M. Wt: 395.8 g/mol
InChI Key: KDUVPMIMMLWJAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-oxadiazole ring, followed by the addition of the benzyl groups and the N-methyl-N-[3-(trifluoromethyl)benzyl] group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, could be determined using various laboratory techniques .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose a risk of inhalation. If it is reactive, it could pose a risk of fire or explosion .

Future Directions

Future research on the compound could involve exploring its potential uses, such as in medicine or industry. This could involve testing the compound’s activity against various targets, or studying its properties under different conditions .

properties

IUPAC Name

N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O/c1-26(11-13-5-4-7-15(9-13)19(21,22)23)12-18-24-17(25-27-18)10-14-6-2-3-8-16(14)20/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUVPMIMMLWJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)CC2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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